N-(5-methoxy-2-methylphenyl)-4-methylbenzamide

Catalog No.
S13006506
CAS No.
712298-93-6
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-methoxy-2-methylphenyl)-4-methylbenzamide

CAS Number

712298-93-6

Product Name

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide

IUPAC Name

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-11-4-7-13(8-5-11)16(18)17-15-10-14(19-3)9-6-12(15)2/h4-10H,1-3H3,(H,17,18)

InChI Key

TVCNQXRMHSKATF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)C

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide is an organic compound belonging to the class of amides, characterized by the presence of both methoxy and methyl substituents on the phenyl rings. Its chemical structure can be represented as follows:

  • Chemical Formula: C16_{16}H19_{19}N\O2_{2}
  • Molecular Weight: 273.34 g/mol

The compound features a central benzamide structure, which is a common motif in pharmaceuticals due to its biological activity. The specific arrangement of substituents—namely the methoxy group at the 5-position and the methyl group at the 2-position of the phenyl ring—contributes to its unique chemical properties and potential biological activities.

, including:

  • Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
  • Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous conditions.

Research indicates that N-(5-methoxy-2-methylphenyl)-4-methylbenzamide exhibits significant biological activity. It has been studied for its potential anticancer properties, with findings suggesting it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Additionally, it has shown anti-inflammatory effects, making it a candidate for further pharmacological exploration.

The synthesis of N-(5-methoxy-2-methylphenyl)-4-methylbenzamide typically involves a two-step process:

  • Formation of 5-Methoxy-2-methylaniline: This can be achieved through methylation of 2-methylaniline using methanol and a suitable methylating agent.
  • Acylation Reaction: The resulting 5-methoxy-2-methylaniline is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(5-methoxy-2-methylphenyl)-4-methylbenzamide.

General Procedure

  • Dissolve 5-methoxy-2-methylaniline in dichloromethane.
  • Add triethylamine and stir at room temperature.
  • Slowly add 4-methylbenzoyl chloride and continue stirring for several hours.
  • Purify the product through recrystallization or chromatography.

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide has various applications in medicinal chemistry and material science:

  • Pharmaceutical Development: As a potential lead compound for developing new anti-cancer drugs.
  • Biochemical Probes: Utilized in studies assessing enzyme interactions and protein functions due to its ability to modulate biological pathways.
  • Material Science: Investigated for use in synthesizing novel materials with specific properties.

Studies have shown that N-(5-methoxy-2-methylphenyl)-4-methylbenzamide interacts with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cell signaling. These interactions are critical for understanding its mechanism of action and potential therapeutic applications.

N-(5-methoxy-2-methylphenyl)-4-methylbenzamide shares structural similarities with several related compounds, which include:

  • N-(2-Methoxyphenyl)-4-methylbenzamide
    • Lacks the methyl group at position 2 on the phenyl ring.
  • N-(3-Methoxyphenyl)-4-methylbenzamide
    • Features a methoxy group at position 3 instead of position 5.
  • N-(5-Methyl-2-methoxyphenyl)-4-nitrobenzamide
    • Contains a nitro group instead of a methyl group on the para position.

Uniqueness

The uniqueness of N-(5-methoxy-2-methylphenyl)-4-methylbenzamide lies in its specific combination of functional groups that enhance its lipophilicity and biological activity. The presence of both methoxy and methyl groups allows for distinct interactions within biological systems, potentially leading to unique therapeutic effects compared to similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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